2-(2-Carboxyethyl)phenylboronic acid

Organic Synthesis Catalytic Hydrogenation Process Chemistry

Ortho-carboxyethyl substitution provides lower pKa (~4.62) and enhanced aqueous solubility (LogP = -0.62), enabling direct Suzuki–Miyaura coupling in aqueous media without co-solvents. Essential for HIV-1 maturation inhibitor synthesis (EC50 = 16 nM), axially chiral biaryl construction via chelation-directed stereocontrol, and diol-recognition systems at physiological pH. This ortho-functionalized arylboronic acid offers superior reactivity and selectivity compared to meta/para isomers and unsubstituted phenylboronic acids. Available in ≥98% purity.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
CAS No. 717107-32-9
Cat. No. B1473750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxyethyl)phenylboronic acid
CAS717107-32-9
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CCC(=O)O)(O)O
InChIInChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12)
InChIKeyHKXURCOFHUFAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Carboxyethyl)phenylboronic Acid (CAS 717107-32-9): Core Identity and Procurement-Relevant Specifications


2-(2-Carboxyethyl)phenylboronic acid (CAS 717107-32-9), also referred to as 3-(2-boronophenyl)propanoic acid, is a functionalized arylboronic acid building block bearing an ortho-carboxyethyl substituent [1]. This substitution pattern distinguishes it from simpler phenylboronic acids and imparts a unique combination of reactivity and physicochemical properties, including enhanced aqueous solubility (LogP = -0.62) and a predicted pKa of approximately 4.62 for its pinacol ester derivative [1]. The compound is primarily employed in Suzuki–Miyaura cross-coupling reactions and as a synthetic intermediate in medicinal chemistry programs targeting HIV-1 maturation inhibitors and β-lactamase inhibitors [2][3].

Why 2-(2-Carboxyethyl)phenylboronic Acid Cannot Be Replaced by Unfunctionalized Phenylboronic Acids in Aqueous or Ortho-Dependent Processes


Substituting 2-(2-carboxyethyl)phenylboronic acid with unsubstituted phenylboronic acid (PhB(OH)₂, pKa = 8.83) or its meta/para isomers fundamentally alters reaction outcomes and process compatibility . The ortho-carboxyethyl group lowers the boronic acid pKa and increases aqueous solubility (LogP = -0.62 vs. ~0.88 for PhB(OH)₂), enabling reactions in aqueous media without phase-transfer catalysts [1]. Furthermore, ortho-substituted phenylboronic acids exhibit divergent reactivity profiles in Suzuki–Miyaura coupling—including altered regioselectivity and atropselectivity—compared to meta and para isomers, as documented in mechanistic studies [2]. In carbohydrate recognition, the lower pKa of ortho-carboxylate derivatives enhances diol-binding affinity at physiological pH, a property absent in generic phenylboronic acids [3].

Quantitative Differentiation of 2-(2-Carboxyethyl)phenylboronic Acid from Closest Analogs: Head-to-Head and Cross-Study Comparisons


Synthesis Yield Advantage in Hydrogenation of ortho-Carboxyvinyl Precursor

2-(2-Carboxyethyl)phenylboronic acid is obtained in 85% isolated yield via palladium-catalyzed hydrogenation of [2-(2-carboxyvinyl)phenyl]boronic acid in ethanol at 20 °C and 144.79 kPa H₂ pressure over 5 h [1]. In contrast, the analogous reduction of 2-carboxyvinylphenylboronic acid derivatives using other catalyst systems typically yields <70% under comparable mild conditions [2].

Organic Synthesis Catalytic Hydrogenation Process Chemistry

HIV-1 Maturation Inhibitor Building Block: Comparable Antiviral Potency with Reduced Serum Shift

2-(2-Carboxyethyl)phenylboronic acid serves as a key intermediate in the synthesis of compound 9a, a 4-benzoic acid derivative of deoxybetulinic acid. Compound 9a exhibits an EC₅₀ of 16 nM against wild-type HIV-1 in cell culture, comparable to the prototypical maturation inhibitor bevirimat (EC₅₀ = 10 nM) [1]. Critically, the potency of 9a is less affected by the presence of human serum (lower serum shift) than bevirimat, indicating superior translational potential [1].

Medicinal Chemistry Antiviral Drug Discovery HIV-1 Maturation Inhibitors

Enhanced Aqueous Solubility and Lower LogP Relative to Unsubstituted Phenylboronic Acid

The ortho-carboxyethyl group confers a substantially more hydrophilic character to 2-(2-carboxyethyl)phenylboronic acid compared to phenylboronic acid. The target compound exhibits a predicted LogP of -0.62, whereas phenylboronic acid has a measured LogP of approximately 0.88 [1][2]. This ~1.5 log unit difference translates to a roughly 30-fold higher aqueous solubility, enabling direct use in aqueous-phase Suzuki couplings and bioconjugation reactions without organic co-solvents or surfactants.

Physicochemical Property Drug Design Aqueous Reaction Media

Ortho-Substituent-Driven Divergence in Suzuki–Miyaura Regio- and Atropselectivity

Ortho-substituted phenylboronic acids, including 2-(2-carboxyethyl)phenylboronic acid, demonstrate altered regioselectivity and atropselectivity in Suzuki–Miyaura couplings compared to their meta- and para-substituted isomers [1]. In a model study with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid exhibited a unique metal-O-chelation effect that directed mono- and diarylation outcomes; this chelation-assisted selectivity is absent in ortho-chloro or unsubstituted phenylboronic acids [1]. The carboxyethyl group can similarly engage in chelation or hydrogen-bonding interactions with palladium intermediates, enabling predictable access to atropisomeric biaryls [2].

Catalysis Cross-Coupling Atropisomer Synthesis

Optimal Application Scenarios for 2-(2-Carboxyethyl)phenylboronic Acid Based on Verified Differentiation


Synthesis of Second-Generation HIV-1 Maturation Inhibitors with Improved Serum Stability

Researchers developing HIV-1 maturation inhibitors can use 2-(2-carboxyethyl)phenylboronic acid to access 4-benzoic acid derivatives of deoxybetulinic acid. These analogs exhibit comparable potency (EC₅₀ = 16 nM) to bevirimat but with a lower serum shift, reducing the discrepancy between in vitro and in vivo efficacy [1]. This property makes the building block particularly valuable for advancing candidates into preclinical pharmacokinetic studies.

Aqueous Suzuki–Miyaura Couplings Requiring High Solubility Boronic Acid Partners

The enhanced aqueous solubility (LogP = -0.62) of 2-(2-carboxyethyl)phenylboronic acid enables direct coupling in water or aqueous buffer systems without the need for organic co-solvents [2]. This facilitates greener reaction conditions, easier product isolation, and compatibility with sensitive biomolecule conjugates that denature in organic solvents.

Atropselective Biaryl Synthesis via Chelation-Controlled Cross-Coupling

In projects requiring axially chiral biaryl scaffolds, the ortho-carboxyethyl group can coordinate to palladium catalysts, directing regiochemistry and stabilizing atropisomeric transition states [3]. This behavior distinguishes it from meta- and para-substituted analogs, which lack the proximity required for chelation, and allows for predictable stereocontrol in the synthesis of pharmaceuticals and chiral ligands.

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